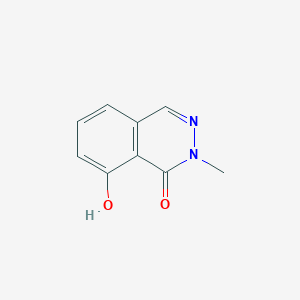
8-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one (CAS No. 2060047) is a compound of increasing interest in pharmaceutical and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
The molecular formula of this compound is C9H8N2O2, and it possesses a molecular weight of approximately 164.17 g/mol. The compound features a hydroxyl group at the 8-position and a methyl group at the 2-position of the phthalazine ring, which is critical for its biological activity.
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Properties
Recent investigations indicate that this compound may act as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HT-29 (colon cancer) and COLO-205 (colorectal cancer). The compound's cytotoxicity was assessed using IC50 values, revealing promising results compared to standard chemotherapeutics.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It appears to inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity suggests a therapeutic role in conditions characterized by chronic inflammation.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced cell proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : It could modulate ROS levels within cells, contributing to its cytotoxic effects on malignant cells.
- Apoptosis Induction : By activating apoptotic pathways, the compound promotes programmed cell death in targeted cells.
Case Studies
Case Study 1: Anticancer Efficacy
A study examined the effects of this compound on HT-29 and COLO-205 cell lines. The results indicated significant cytotoxicity with an IC50 value of 3.38 μM for HT-29 cells, suggesting that the compound effectively inhibits cancer cell growth through apoptosis induction.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, highlighting its potential as a new antimicrobial agent.
Properties
IUPAC Name |
8-hydroxy-2-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-9(13)8-6(5-10-11)3-2-4-7(8)12/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUAVLYVSJEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC=C2O)C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














